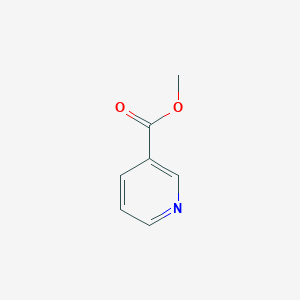

Methyl Nicotinate

Description

Methyl nicotinate is the methyl ester of [DB00627] that is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain. The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation. For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains.

Methyl nicotinate has been reported in Daphne odora, Areca catechu, and other organisms with data available.

METHYL NICOTINATE is a small molecule drug with a maximum clinical trial phase of IV.

erythema provoked is basis of a methylnicotinate test of anti-inflammatories

Properties

IUPAC Name |

methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBADRVTZLEFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044471 | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-60-7 | |

| Record name | Methyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1AVU9DJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-43, 38 °C | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Nicotinate in Skin Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying methyl nicotinate-induced vasodilation in the skin. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the signaling pathways, experimental validation, and quantitative data associated with this phenomenon.

Core Mechanism of Action: Prostaglandin-Mediated Vasodilation

Topical application of methyl nicotinate, the methyl ester of niacin, elicits a localized erythema or reddening of the skin, a visible manifestation of vasodilation.[1][2] The primary mechanism driving this response is the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from cells within the skin.[3][4][5]

Upon penetrating the stratum corneum, methyl nicotinate is hydrolyzed to nicotinic acid.[4] This active compound then stimulates specific cells in the skin, leading to the activation of the arachidonic acid cascade.[6] Cyclooxygenase (COX) enzymes, both COX-1 and COX-2, are pivotal in this pathway, converting arachidonic acid into prostaglandin precursors.[7][8][9][10][11] This ultimately results in the synthesis and release of PGD2.[5][12][13]

PGD2 then acts on receptors on the vascular smooth muscle cells of dermal blood vessels, causing them to relax and leading to vasodilation and increased blood flow.[3][4][7] Studies have shown that inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), significantly suppress the vasodilatory response to methyl nicotinate, confirming the central role of this pathway.[1][3][4]

While the prostaglandin pathway is the dominant mechanism, local sensory nerves are also involved in the vasodilatory actions of methyl nicotinate in the skin.[1][14] However, the nitric oxide (NO) pathway does not appear to play a significant role in methyl nicotinate-induced vasodilation.[1][14]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of methyl nicotinate on skin vasodilation.

Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase

| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (P-value) | Reference |

| NSAID | Cyclooxygenase (Prostaglandin) | 82% | < 0.01 | [1][14] |

| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [1][14] |

| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [1][14] |

Table 2: Dose-Dependent Release of Prostaglandin D2 (PGD2) by Topical Methyl Nicotinate

| Methyl Nicotinate Concentration | Increase in PGD2 Levels (fold) | Increase in 9α,11β-PGF2 (PGD2 metabolite) Levels (fold) | Reference |

| 10⁻³ M | Dose-dependent increase | Dose-dependent increase | [5] |

| 10⁻¹ M | 58 to 122 | 25 to 33 | [5] |

Table 3: Time Course of Vasodilatory Response to Methyl Nicotinate

| Time Point | Event | Reference |

| 5 minutes | Vasodilation present | [15] |

| 5 - 20 minutes | Plateau response (at 20 mmol/L) | [16] |

| 15 - 30 minutes | Peak vasodilation | [15] |

| 120 minutes | Decline to pre-application levels | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies on methyl nicotinate-induced vasodilation.

Protocol 1: Assessment of Vasodilatory Response Using Laser Speckle Contrast Imaging (LSCI)

-

Objective: To measure the microvascular response to topically applied methyl nicotinate.

-

Subjects: Healthy volunteers with no history of skin diseases.

-

Materials:

-

Methyl nicotinate (MN) solutions at various concentrations (e.g., 20 mmol/L).

-

Laser Speckle Contrast Imaging (LSCI) system.

-

Applicator chambers.

-

-

Procedure:

-

Subjects acclimatize in a temperature-controlled room for at least 20 minutes.

-

Baseline skin perfusion is measured using the LSCI system on the designated skin area (e.g., forearm).

-

An applicator chamber is affixed to the skin, and a defined volume of the MN solution is applied.

-

Skin perfusion is continuously monitored with the LSCI system for a set duration (e.g., 30 minutes).

-

Data is recorded as perfusion units (PU).

-

-

Pathway Inhibition (Optional):

-

To investigate specific pathways, inhibitors are administered prior to MN application.

-

Cyclooxygenase inhibition: Oral administration of a non-steroidal anti-inflammatory drug (NSAID) (e.g., 600 mg ibuprofen) 1-2 hours before the experiment.[17]

-

Sensory nerve inhibition: Topical application of a local anesthetic cream (e.g., lidocaine/prilocaine) for a specified duration before the experiment.[1]

-

Nitric oxide synthase inhibition: Iontophoresis of L-NMMA.[1]

-

-

-

Data Analysis: The change in perfusion from baseline is calculated. Statistical analysis (e.g., ANOVA, t-tests) is used to compare responses between different concentrations and inhibitor treatments.

Protocol 2: Measurement of Prostaglandin Release

-

Objective: To quantify the release of PGD2 and its metabolites in response to topical methyl nicotinate.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

Topical administration of methyl nicotinate (e.g., 10⁻¹ M) to a defined area on the forearm.

-

Blood samples are drawn from the antecubital vein draining the treated site at various time points.

-

Simultaneous blood samples are drawn from the contralateral arm to serve as a control.

-

Plasma levels of PGD2 and its metabolite, 9α,11β-PGF2, are quantified using gas chromatography-mass spectrometry.

-

-

Data Analysis: The fold increase in prostaglandin levels in the treated arm compared to the control arm and baseline is calculated.

Experimental Workflow Diagram

Conclusion

The vasodilation induced by topical methyl nicotinate is a well-defined process primarily mediated by the release of prostaglandins, with a secondary contribution from local sensory nerves. The nitric oxide pathway is not significantly involved. This robust and reproducible response makes methyl nicotinate a valuable tool for studying microcirculation and the efficacy of anti-inflammatory agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl nicotinate [alveolashop.com]

- 3. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endothelium-mediated control of vascular tone: COX-1 and COX-2 products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Distinct functions of COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms [diva-portal.org]

- 15. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Prostaglandins in Methyl Nicotinate-Induced Erythema: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Topical application of methyl nicotinate serves as a well-established in vivo model for inducing localized cutaneous erythema, a response primarily mediated by the synthesis and action of prostaglandins. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this phenomenon, with a specific focus on the central role of the prostaglandin signaling cascade. Detailed experimental protocols for inducing and quantifying methyl nicotinate-induced erythema are presented, alongside a comprehensive summary of quantitative data from key studies. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Methyl nicotinate, the methyl ester of nicotinic acid, readily penetrates the stratum corneum and induces a localized, transient vasodilation, manifesting as visible erythema (redness) of the skin[1]. This non-immunologic contact reaction is a valuable tool in dermatological and pharmacological research for assessing skin barrier function, microcirculation, and the efficacy of anti-inflammatory agents[2][3][4]. The erythematous response is not a direct effect of methyl nicotinate itself but is rather mediated by the release of endogenous inflammatory mediators, with prostaglandins playing a pivotal role[1][5]. Understanding the intricate involvement of prostaglandins in this process is crucial for the development of novel topical therapeutics targeting inflammatory skin conditions.

The Prostaglandin-Mediated Signaling Pathway

Upon penetrating the dermis, methyl nicotinate is hydrolyzed to nicotinic acid[5]. This initiates a signaling cascade that culminates in the production and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[4][5][6]. These lipid compounds are potent vasodilators that act on the smooth muscle of cutaneous blood vessels, leading to increased blood flow and the characteristic erythema[5][7].

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form prostaglandin endoperoxides[8][9]. These precursors are subsequently converted to various prostaglandins by specific synthases[8]. The vasodilatory effects of PGD2 are primarily mediated through its interaction with the DP1 receptor[10][11].

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammation - Wikipedia [en.wikipedia.org]

- 8. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of methyl nicotinate, a compound of interest in various research and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for process optimization, and includes visual workflows to illustrate the key steps involved in obtaining high-purity methyl nicotinate for research purposes.

Introduction

Methyl nicotinate, the methyl ester of nicotinic acid (niacin or vitamin B3), is a valuable chemical intermediate and active ingredient.[1][2] It is recognized for its rubefacient properties, inducing localized vasodilation, which makes it a useful component in topical formulations for muscle and joint pain relief.[1][3] In a research context, it serves as a versatile building block in the synthesis of more complex molecules and as a tool for studying microvascular reactivity.[1] This guide focuses on the prevalent laboratory-scale synthesis and purification methods to ensure a high degree of purity suitable for scientific investigation.

Chemical Synthesis of Methyl Nicotinate

The most common and established method for the laboratory synthesis of methyl nicotinate is the Fischer esterification of nicotinic acid with methanol, catalyzed by a strong acid.[1][2][4] This reversible reaction is driven to completion by using an excess of the alcohol reactant or by removing water as it is formed.

Fischer Esterification

The reaction involves the protonation of the carbonyl oxygen of nicotinic acid by a strong acid catalyst, typically sulfuric acid, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl nicotinate ester.

Reaction Scheme:

Experimental Protocol: Fischer Esterification

This protocol is a synthesis of procedures described in the literature.[1][2][5]

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution (or sodium carbonate)

-

Chloroform (or other suitable organic solvent like ethyl acetate)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve nicotinic acid in an excess of methanol.

-

With constant stirring, slowly and carefully add concentrated sulfuric acid dropwise to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for several hours (e.g., 13 hours) to ensure completion.[1][5]

-

After reflux, cool the reaction mixture to room temperature.

-

Slowly neutralize the excess acid by adding a 10% sodium bicarbonate or sodium carbonate solution until the effervescence ceases. The pH should be neutral or slightly basic.[2]

-

Transfer the mixture to a separatory funnel and extract the methyl nicotinate into an organic solvent such as chloroform or ethyl acetate.[2][5] Perform the extraction multiple times to maximize the yield.

-

Combine the organic layers and wash them with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude methyl nicotinate.

Purification of Methyl Nicotinate

The purity of methyl nicotinate is crucial for research applications. Several methods can be employed to purify the crude product obtained from the synthesis. The choice of method depends on the nature of the impurities and the desired final purity.

Purification Techniques

-

Distillation: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying methyl nicotinate, especially for removing non-volatile impurities.

-

Column Chromatography: Silica gel column chromatography is a highly effective technique for separating methyl nicotinate from unreacted starting materials and by-products.[1][2] A common solvent system is a mixture of petroleum ether and ethyl acetate.[1]

-

Recrystallization: Recrystallization from a suitable solvent can be used to obtain highly pure crystalline methyl nicotinate.

Experimental Protocol: Column Chromatography Purification

This protocol is based on procedures found in the literature.[1][2]

Materials:

-

Crude methyl nicotinate

-

Silica gel (for column chromatography)

-

Petroleum ether

-

Ethyl acetate

-

Chromatography column

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

-

Dissolve the crude methyl nicotinate in a minimal amount of the eluent (e.g., petroleum ether/ethyl acetate mixture).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A common reported ratio is 4:1 petroleum ether/ethyl acetate.[1]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure methyl nicotinate.

-

Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and physical properties of methyl nicotinate.

Table 1: Synthesis and Physical Properties of Methyl Nicotinate

| Parameter | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molar Mass | 137.14 g/mol | [6] |

| Melting Point | 38-44 °C | [1][2][6][7] |

| Boiling Point | 204-209 °C (at 760 mmHg) | [3][6][7] |

| Appearance | White crystalline solid or powder | [1][2][3] |

Table 2: Reported Yields for Methyl Nicotinate Synthesis

| Catalyst/Method | Yield | Reference(s) |

| Sulfuric acid | 23.39% | [1][2] |

| Sulfuric acid | 70% | [5] |

| Sulfuric acid | 75% (for methyl 6-methylnicotinate) | [8] |

| MoO₃/SiO₂ | ~79% (reported for similar pyridinecarboxylic acids) | [9][10] |

| EDCI/DMAP | 88% (for a derivative) | [11] |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflow for methyl nicotinate.

Caption: Workflow for the synthesis of crude methyl nicotinate.

References

- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 4. data.epo.org [data.epo.org]

- 5. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]

- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide on the Percutaneous Absorption and Skin Penetration of Methyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the percutaneous absorption and skin penetration of methyl nicotinate, a widely used rubefacient and vasodilator. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to support research and development in topical and transdermal drug delivery.

Introduction

Methyl nicotinate (MN), the methyl ester of nicotinic acid (niacin), is a well-known topically active compound that induces localized erythema and a sensation of warmth upon application to the skin.[1][2][3] Its primary pharmacological action is vasodilation of the peripheral blood capillaries in the upper dermis, leading to increased local blood flow.[4] This property makes it a common ingredient in over-the-counter topical preparations for the temporary relief of muscle and joint pain.[4] The presence of the methyl group enhances its lipophilicity compared to nicotinic acid, facilitating its penetration through the stratum corneum.[4] Understanding the dynamics of its percutaneous absorption, skin penetration, and local metabolism is crucial for optimizing its therapeutic effects and for its use as a tool to evaluate skin barrier function and the efficacy of penetration enhancers.

Mechanism of Action: Vasodilation Signaling Pathway

The vasodilatory effect of methyl nicotinate is not fully elucidated but is understood to be primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).[5][6] Upon penetrating the skin, methyl nicotinate is thought to stimulate cutaneous cells to synthesize and release PGD2.[5] This prostaglandin then acts on vascular smooth muscle, leading to relaxation and subsequent vasodilation.[4][6] Studies have shown that inhibitors of prostaglandin biosynthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), significantly suppress the cutaneous vascular response to topically applied methyl nicotinate.[7][8] The involvement of local sensory nerves has also been suggested, though to a lesser extent than the prostaglandin pathway.[7]

Quantitative Data on Percutaneous Absorption

The percutaneous absorption of methyl nicotinate has been quantified in numerous in vitro and in vivo studies. The tables below summarize key quantitative data from the literature to facilitate comparison across different experimental conditions.

Table 1: In Vitro Permeation of Methyl Nicotinate Through Human Skin

| Formulation/Vehicle | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Study Duration (h) | Skin Model | Reference |

| 0.2% w/v o/w emulsion | 301.2 | 12.6 | 10 | Human Stratum Corneum Epidermis (SCE) | [9] |

| 0.2% w/v w/o emulsion | 23.9 | 0.99 | 10 | Human SCE | [9] |

| 0.2% w/v w/o/w multiple emulsion (ME-1) | 329.8 | 13.7 | 10 | Human SCE | [9] |

| 0.2% w/v w/o/w multiple emulsion (ME-2) | 180.8 | 7.5 | 10 | Human SCE | [9] |

| Saturated solution | Not specified | Total flux (MN+NA) was not significantly different from some snake skin models | Not specified | Split-thickness human skin | [10] |

| Solvent-deposited | Approx. 30% of dose permeated after 0.5h (low doses) | Significantly higher than niacinamide | 0.5 | Split-thickness human cadaver skin | [1] |

Table 2: In Vivo Effects of Vehicles on Methyl Nicotinate Penetration

| Vehicle | Enhancement Factor (compared to Dimethicone 100) | Significance (p-value) | Study Type | Reference |

| Dibutyl adipate | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |

| Caprylic/capric acid triglycerides with 5% phospholipids | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |

| Isopropyl myristate | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |

| Mineral oil | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |

| Caprylic/capric acid triglycerides | No effect | Not significant | In vivo (human volunteers) | [11] |

| Cetearyl isooctanoate | No effect | Not significant | In vivo (human volunteers) | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of percutaneous absorption studies. The following sections provide methodologies for key experiments cited in the literature.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a typical in vitro experiment to quantify the permeation of methyl nicotinate through excised skin.

Objective: To measure the flux and cumulative permeation of methyl nicotinate from a topical formulation through a skin membrane.

Apparatus and Materials:

-

Excised human or animal skin (e.g., dermatomed human skin, hairless mouse skin)[1][14]

-

Receptor solution (e.g., phosphate-buffered saline (PBS), potentially with a solubilizing agent for poorly water-soluble compounds)[15]

-

Formulation containing methyl nicotinate

-

Magnetic stirrer and stir bars

-

Water bath with temperature control (to maintain skin surface temperature at 32°C)[16]

-

High-performance liquid chromatography (HPLC) system for analysis[17][18][19]

-

Syringes for sampling

Procedure:

-

Membrane Preparation:

-

Thaw frozen excised skin at room temperature.

-

If using full-thickness skin, it may be dermatomed to a specific thickness (e.g., 200-400 µm) to remove subcutaneous fat and the lower dermis.[20]

-

Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Equilibrate the skin sections in PBS for a defined period before mounting.[15]

-

-

Franz Cell Assembly:

-

Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[15]

-

Clamp the two compartments together securely to prevent leakage.

-

Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[15][21]

-

Place a magnetic stir bar in the receptor compartment and place the cell in the holder connected to the water bath.

-

-

Dosing and Sampling:

-

Allow the system to equilibrate to the target temperature (e.g., 32°C at the skin surface).

-

Apply a precise amount of the methyl nicotinate formulation to the skin surface in the donor compartment (finite dose).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[12]

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the cumulative amount of methyl nicotinate permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

The slope of the linear portion of the curve represents the steady-state flux (Jss) in µg/cm²/h.

-

In Vivo Assessment of Methyl Nicotinate-Induced Vasodilation Using Laser Doppler Velocimetry

This protocol outlines a non-invasive in vivo method to assess the pharmacodynamic response to topically applied methyl nicotinate.

Objective: To quantify the change in cutaneous blood flow as an indirect measure of methyl nicotinate penetration and vasodilatory effect.

Apparatus and Materials:

-

Laser Doppler velocimeter (LDV) or laser Doppler perfusion imager (LDI)[22][23]

-

Methyl nicotinate solutions at various concentrations (e.g., in an aqueous or alcoholic vehicle)[22]

-

Application chambers or filter paper discs

-

Human volunteers

Procedure:

-

Subject Acclimatization:

-

Allow subjects to acclimatize to the ambient temperature and humidity of the testing room for at least 20-30 minutes to ensure stable baseline skin blood flow.

-

-

Baseline Measurement:

-

Define the test sites on the skin (e.g., volar forearm).

-

Measure the baseline skin blood flow at each test site using the LDV/LDI probe.

-

-

Application of Methyl Nicotinate:

-

Apply a standardized volume of the methyl nicotinate solution to the test site, often using an application chamber or a saturated filter paper disc held in place for a specific duration.[22]

-

-

Blood Flow Monitoring:

-

Data Analysis:

-

Record the blood flow values (often in arbitrary perfusion units).

-

Determine key pharmacodynamic parameters such as:

-

Time to onset of erythema (vasodilation).

-

Time to peak blood flow.

-

Magnitude of the peak blood flow response.

-

Area under the blood flow versus time curve (AUC), representing the total vasodilatory response.

-

-

Compare these parameters across different formulations, concentrations, or treatment conditions.

-

Skin Metabolism of Methyl Nicotinate

Upon penetration into the viable epidermis and dermis, methyl nicotinate is rapidly metabolized by non-specific esterases to its active metabolite, nicotinic acid, and methanol.[4] The dermis exhibits significantly higher esterase activity compared to the epidermis.[14] The in vitro half-life of methyl nicotinate in the dermis has been reported to be between 3 and 10 minutes.[4] This rapid hydrolysis is a critical factor in its pharmacological effect, as nicotinic acid also contributes to the vasodilatory response.

Conclusion

The percutaneous absorption of methyl nicotinate is a complex process influenced by its physicochemical properties, the vehicle formulation, and the physiological characteristics of the skin. Its ability to readily penetrate the stratum corneum and induce a quantifiable vasodilatory response makes it a valuable tool for dermatological and pharmaceutical research. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies on the topical delivery of methyl nicotinate and other active pharmaceutical ingredients. A thorough understanding of its penetration kinetics, metabolism, and mechanism of action is paramount for the development of safe and effective topical products.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Methyl nicotinate [alveolashop.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of simultaneous permeation and metabolism of methyl nicotinate in human, snake, and shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing effects of lipophilic vehicles on skin penetration of methyl nicotinate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alterlab.co.id [alterlab.co.id]

- 16. permegear.com [permegear.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. mdpi.com [mdpi.com]

- 20. researchmgt.monash.edu [researchmgt.monash.edu]

- 21. norlab.com [norlab.com]

- 22. Pharmacodynamic measurements of methyl nicotinate percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Dermal Hydrolysis of Methyl Nicotinate to Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nicotinate, a common topical vasodilator, serves as a prodrug that readily penetrates the stratum corneum. Within the dermal tissue, it undergoes enzymatic hydrolysis to its active form, nicotinic acid. This conversion is a critical step in its pharmacological action, initiating a cascade of events that lead to localized vasodilation. This technical guide provides a comprehensive overview of the hydrolysis of methyl nicotinate in the dermal tissue, detailing the enzymatic process, the subsequent signaling pathways, and the experimental protocols used to quantify this metabolic conversion. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Topical drug delivery offers a targeted approach to treating localized conditions, minimizing systemic side effects. Methyl nicotinate is a prime example of a topically applied prodrug designed to elicit a localized physiological response. Its lipophilic nature facilitates penetration through the outer layers of the skin. Once it reaches the viable epidermis and dermis, it is metabolized to nicotinic acid, a potent vasodilator.[1] The efficiency of this conversion is a key determinant of the drug's efficacy. This guide delves into the core aspects of methyl nicotinate hydrolysis in the skin, providing researchers and drug development professionals with a detailed understanding of this critical process.

Enzymatic Hydrolysis of Methyl Nicotinate in Dermal Tissue

The conversion of methyl nicotinate to nicotinic acid in the skin is an enzymatic process. The primary enzymes responsible for this hydrolysis are nonspecific α-naphthylacetate-esterases.[1] These enzymes are predominantly located in the dermis, making this skin layer the primary site of nicotinic acid formation.[2] The hydrolysis reaction involves the cleavage of the ester bond of methyl nicotinate, yielding nicotinic acid and methanol.

The metabolic activity is significantly more pronounced in the dermis compared to the epidermis.[2] This localized conversion is crucial for the targeted vasodilatory effect of methyl nicotinate. The in vitro half-life of methyl nicotinate in the dermis has been reported to be between 3 to 10 minutes, indicating a rapid conversion to the active compound.[1]

Quantitative Data on Methyl Nicotinate Hydrolysis

Further research has quantified the permeation of methyl nicotinate and its metabolite, nicotinic acid, through human skin. These studies highlight the efficiency of the metabolic conversion.

| Parameter | Value | Species | Skin Type | Reference |

| In Vitro Half-life of Methyl Nicotinate in Dermis | 3 - 10 minutes | Human | Dermis | [1] |

| Ratio of Nicotinic Acid Flux to Total Flux (for Ethyl Nicotinate) | 0.19 | Human | Full-thickness skin | [3] |

Note: This table summarizes available quantitative data. Specific Vmax and Km values for methyl nicotinate in human dermis require further investigation.

Signaling Pathway of Nicotinic Acid in Dermal Tissue

Upon its formation, nicotinic acid acts as a signaling molecule, primarily by activating the G-protein coupled receptor GPR109A (also known as Hydroxy-carboxylic acid receptor 2, HCA₂). This receptor is expressed on Langerhans cells and keratinocytes within the skin.

The activation of GPR109A initiates a downstream signaling cascade that results in the synthesis and release of prostaglandins, particularly prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). These prostaglandins are potent vasodilators that act on the smooth muscle of dermal blood vessels, leading to increased blood flow and the characteristic erythema (redness) and warming sensation associated with methyl nicotinate application.

The signaling pathway can be summarized as follows:

-

Receptor Activation: Nicotinic acid binds to and activates the GPR109A receptor on Langerhans cells and keratinocytes.

-

G-protein Signaling: The activated receptor stimulates G-proteins, leading to the activation of phospholipase A₂.

-

Arachidonic Acid Release: Phospholipase A₂ cleaves membrane phospholipids to release arachidonic acid.

-

Prostaglandin Synthesis: Arachidonic acid is converted to PGD₂ and PGE₂ by cyclooxygenase (COX) enzymes.

-

Vasodilation: PGD₂ and PGE₂ diffuse to nearby dermal blood vessels and bind to their respective receptors (DP₁ for PGD₂ and EP₂/₄ for PGE₂), causing smooth muscle relaxation and vasodilation.

Visualization of the Nicotinic Acid Signaling Pathway

Caption: Nicotinic acid signaling pathway in dermal cells.

Experimental Protocols

The study of methyl nicotinate hydrolysis and permeation in dermal tissue relies on a combination of in vitro and analytical techniques.

In Vitro Skin Permeation and Metabolism using Franz Diffusion Cells

This is a widely used method to study the absorption and metabolism of topical compounds.

Objective: To quantify the permeation of methyl nicotinate and the formation of nicotinic acid in human skin.

Materials:

-

Franz diffusion cells

-

Human or animal skin (full-thickness or dermis)

-

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Methyl nicotinate formulation

-

Water bath with circulator

-

Stir bars

-

Syringes and vials for sampling

-

HPLC system for analysis

Protocol:

-

Skin Preparation: Excised human skin is prepared by removing subcutaneous fat. The skin is then cut into sections to fit the Franz diffusion cells.

-

Franz Cell Assembly: The Franz cell is assembled with the dermal side of the skin in contact with the receptor chamber. The cell is clamped to ensure a leak-proof seal.

-

Temperature Control: The receptor chamber is filled with degassed PBS and maintained at 32°C by a circulating water bath to mimic skin surface temperature. A small stir bar is added to the receptor chamber to ensure continuous mixing.

-

Dosing: A precise amount of the methyl nicotinate formulation is applied to the epidermal surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), samples are withdrawn from the receptor fluid. An equal volume of fresh, pre-warmed PBS is added back to the receptor chamber to maintain sink conditions.

-

Sample Analysis: The collected samples are analyzed by HPLC to determine the concentrations of methyl nicotinate and nicotinic acid.

-

Data Analysis: The cumulative amount of each compound permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot. The amount of nicotinic acid in the receptor fluid provides a measure of the extent of hydrolysis.

Visualization of the Franz Diffusion Cell Workflow

Caption: Experimental workflow for Franz diffusion cell studies.

HPLC Method for Quantification of Methyl Nicotinate and Nicotinic Acid

Objective: To separate and quantify methyl nicotinate and nicotinic acid in samples from skin permeation studies.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., Supelcosil™ LC-18, 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[2]

-

Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v) is an effective mobile phase.[2]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is typical.[2]

-

Detection: UV detection at a wavelength of 263 nm allows for sensitive detection of both compounds.[2]

-

Injection Volume: 20 µL.[2]

Sample Preparation:

-

Receptor Fluid: Samples from the Franz cell receptor chamber can often be directly injected into the HPLC system, or may require dilution with the mobile phase if concentrations are high.

-

Skin Homogenate:

-

After the permeation study, the skin sample is removed from the Franz cell.

-

The skin is minced and homogenized in a suitable buffer (e.g., PBS).

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is collected and can be analyzed by HPLC. A protein precipitation step with a solvent like acetonitrile may be necessary to remove interfering proteins.

-

Quantification:

-

Standard curves for both methyl nicotinate and nicotinic acid are generated using solutions of known concentrations.

-

The peak areas of the analytes in the samples are compared to the standard curves to determine their concentrations.

Conclusion

The hydrolysis of methyl nicotinate to nicotinic acid in the dermis is a rapid and efficient enzymatic process that is fundamental to its pharmacological effect as a topical vasodilator. This conversion is primarily mediated by non-specific esterases located in the dermis. The resulting nicotinic acid activates the GPR109A receptor, leading to the release of prostaglandins and subsequent vasodilation. Understanding the kinetics of this hydrolysis and the associated signaling pathways is crucial for the development and optimization of topical formulations containing methyl nicotinate and other nicotinic acid esters. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the dermal metabolism and permeation of these compounds, ultimately contributing to the design of more effective and targeted topical therapies.

References

- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of methyl nicotinate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl nicotinate in various solvents. The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in developing formulations and handling this compound effectively.

Solubility Profile

Methyl nicotinate, the methyl ester of nicotinic acid, is a white crystalline solid at room temperature. Its solubility is a critical parameter for its formulation in various dosage forms.

Qualitative Solubility

Methyl nicotinate is generally described as soluble in a range of common laboratory solvents. Qualitative solubility information is summarized in the table below.

| Solvent Classification | Solvent | Solubility Description |

| Polar Protic | Water | Soluble to Very Soluble[1][2][3] |

| Ethanol (96%) | Very Soluble[1] | |

| Methanol | Soluble[4] | |

| Polar Aprotic | Acetonitrile | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | |

| Ethyl Acetate | Soluble[2][4] | |

| Nonpolar | Benzene | Soluble[3] |

| Chloroform | Soluble[2][4] | |

| Methylene Chloride | Very Soluble[1] | |

| Lipids | Fat | Soluble[6] |

Note: Qualitative descriptions can vary between sources.

Quantitative Solubility

Quantitative solubility data provides more precise information for formulation development. The following table summarizes the available quantitative solubility data for methyl nicotinate in various solvents. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 47.6 mg/mL[6] | |

| Water | 20 | 48 g/L (48 mg/mL)[2][4] | |

| Phosphate Buffered Saline (PBS) | Not Specified | 50 mg/mL[7] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 27 mg/mL[5] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 45 mg/mL (Sonication recommended) | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[7] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[7] |

Stability Profile

The stability of methyl nicotinate is crucial for determining its shelf-life and appropriate storage conditions in various formulations. The primary degradation pathway for methyl nicotinate in the presence of water is hydrolysis of the ester bond to form nicotinic acid and methanol.[8]

Hydrolysis in Aqueous Solutions

In aqueous solutions, the hydrolysis of methyl nicotinate is influenced by pH and temperature.

-

Degradation Rate: At 4°C, the degradation of methyl nicotinate in an aqueous solution is slow, with approximately 0.5% of the initial concentration hydrolyzing to nicotinic acid per year.

-

pH Dependence: The hydrolysis of nicotinate esters is pH-dependent. For the related compound, benzyl nicotinate, degradation is catalyzed by hydroxide ions and is more rapid at alkaline pH (pH 7.4-10.0) with no significant degradation observed at acidic pH (2.0-3.0).[9] A similar pH-rate profile is expected for methyl nicotinate. The hydrolysis of myristyl nicotinate, another related ester, has also been shown to be pH-dependent.[10][11][12][13]

Hydrolysis in Mixed Aqueous-Organic Solvents

The presence of organic co-solvents can significantly impact the rate of hydrolysis.

-

In a water-ethane-1,2-diol solvent system, the rate of alkaline hydrolysis of methyl nicotinate decreases as the proportion of ethane-1,2-diol increases.

-

Conversely, in a water-DMSO solvent system, the rate of alkaline hydrolysis of methyl nicotinate increases with a higher percentage of DMSO.[14]

Kinetic Data of a Structurally Related Ester

| pH | Temperature (°C) | Half-life (t½) | Activation Energy (Ea) |

| 7.40 | 25 | 990 min[9][15] | 70.7 kJ/mol[9][15] |

| 9.04 | 25 | 88 min[9][15] | 55.0 kJ/mol[9][15] |

These values are for benzyl nicotinate and should be used as an estimation for methyl nicotinate.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of methyl nicotinate.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

3.1.1 Materials and Equipment

-

Methyl nicotinate (solid)

-

Solvent of interest

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.1.2 Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid methyl nicotinate to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a controlled temperature.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of methyl nicotinate in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

-

Data Reporting: Calculate the solubility of methyl nicotinate in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol outlines the development and validation of an HPLC method to quantify methyl nicotinate and its primary degradation product, nicotinic acid, for stability studies.

3.2.1 Chromatographic Conditions (Example)

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode array or UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of 25% v/v methanol in water has been reported.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: e.g., 30°C.

-

Detection Wavelength: 261 nm or 262 nm.[1]

-

Injection Volume: 10 - 20 µL.

3.2.2 Method Validation (as per ICH Guidelines) The developed method must be validated to ensure it is suitable for its intended purpose.

-

Specificity:

-

Perform forced degradation studies on methyl nicotinate. Expose it to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Inject solutions of the stressed samples into the HPLC system.

-

The method is specific if the peaks for methyl nicotinate and nicotinic acid are well-resolved from each other and from any other degradation products. Peak purity analysis using a diode array detector can be used to confirm specificity.

-

-

Linearity:

-

Prepare a series of standard solutions of methyl nicotinate and nicotinic acid at different concentrations (e.g., 5-6 levels).

-

Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.

-

The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.

-

-

Accuracy:

-

Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the sample with known amounts of methyl nicotinate and nicotinic acid at different levels (e.g., 80%, 100%, and 120% of the target concentration).

-

The accuracy is expressed as the percentage recovery. Acceptance criteria are typically within 98-102%.

-

-

Precision:

-

Repeatability (Intra-day precision): Analyze multiple replicates of a homogenous sample on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.

-

The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

-

Robustness:

-

Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.

-

3.2.3 Stability Study Procedure

-

Prepare solutions of methyl nicotinate in the desired solvent systems.

-

Store the solutions under controlled conditions (e.g., different temperatures and pH values).

-

At specified time intervals, withdraw an aliquot of each solution.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of methyl nicotinate remaining and the concentration of nicotinic acid formed.

-

Plot the concentration of methyl nicotinate versus time to determine the degradation kinetics (e.g., rate constant and half-life).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the analysis of methyl nicotinate.

References

- 1. nhathuocngocanh.com [nhathuocngocanh.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 4. Methyl nicotinate, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. Methyl nicotinate | Mechanism | Concentration [selleckchem.com]

- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 9. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. zenodo.org [zenodo.org]

- 15. ijpsonline.com [ijpsonline.com]

spectroscopic characterization of methyl nicotinate (NMR, IR, Mass Spec)

Spectroscopic Characterization of Methyl Nicotinate: A Technical Guide

Introduction

Methyl nicotinate (C₇H₇NO₂), the methyl ester of nicotinic acid (Niacin/Vitamin B3), is a significant compound in pharmaceutical and cosmetic formulations, primarily utilized as a rubefacient for its vasodilatory effects.[1][2] A thorough understanding of its molecular structure is paramount for quality control, drug development, and research applications. This technical guide provides an in-depth overview of the spectroscopic characterization of methyl nicotinate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise structure of methyl nicotinate can be elucidated.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of methyl nicotinate shows four signals for the aromatic protons and one signal for the methyl ester protons.

Table 1: ¹H NMR Data for Methyl Nicotinate (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.23 | doublet of doublets (dd) | 2.3, 0.9 |

| H-6 | 8.78 | doublet of doublets (dd) | 4.8, 1.7 |

| H-4 | 8.29 | doublet of triplets (dt) | 7.9, 1.9 |

| H-5 | 7.39 | doublet of doublets (dd) | 7.9, 4.8 |

| -OCH₃ | 3.96 | singlet (s) | - |

Data sourced from spectral databases.[3]

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum for methyl nicotinate displays seven distinct signals, corresponding to the seven carbon atoms in the structure.

Table 2: ¹³C NMR Data for Methyl Nicotinate (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O | 165.5 |

| C-6 | 153.4 |

| C-2 | 151.1 |

| C-4 | 137.1 |

| C-3 | 126.5 |

| C-5 | 123.0 |

| -OCH₃ | 52.4 |

Data sourced from spectral databases.[4][5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of methyl nicotinate in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[7] Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs like zg30 for ¹H and zgpg30 for ¹³C with proton decoupling are typically used.[8]

-

Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ¹³C spectra, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9] Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualization: NMR Signal Assignment

The following diagram illustrates the logical assignment of NMR signals to the corresponding atoms in the methyl nicotinate structure.

References

- 1. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 2. Methyl nicotinate | 93-60-7 [chemicalbook.com]

- 3. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl nicotinate(93-60-7) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

The Cutaneous Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Topically Applied Methyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is a widely recognized rubefacient and vasodilating agent utilized in topical preparations for the temporary relief of muscle and joint pain. Its efficacy is intrinsically linked to its percutaneous absorption, subsequent metabolism within the skin, and the physiological responses it elicits. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of topically applied methyl nicotinate, offering a consolidated resource for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a comprehensive understanding of this compound's behavior following dermal application.

Pharmacokinetics of Topically Applied Methyl Nicotinate